2-Amino-5-isopropoxyphenol
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Overview
Description
2-Amino-5-isopropoxyphenol is an organic compound with the molecular formula C₉H₁₃NO₂ and a molecular weight of 167.21 g/mol . This compound is characterized by the presence of an amino group at the second position and an isopropoxy group at the fifth position on a phenol ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-isopropoxyphenol typically involves the reaction of 2-nitro-5-isopropoxyphenol with reducing agents such as hydrogen gas in the presence of a palladium catalyst. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure . Another method involves the use of sodium borohydride as a reducing agent in an organic solvent like ethanol .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride in the presence of a base .
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated phenols .
Scientific Research Applications
2-Amino-5-isopropoxyphenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Amino-5-isopropoxyphenol involves its interaction with various molecular targets and pathways. In biological systems, it can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It also exhibits antimicrobial activity by disrupting the cell membrane of bacteria, leading to cell lysis and death . The compound’s ability to inhibit certain enzymes and modulate signaling pathways is also being investigated .
Comparison with Similar Compounds
- 2-Amino-5-methoxyphenol
- 2-Amino-5-ethoxyphenol
- 2-Amino-5-butoxyphenol
Comparison: 2-Amino-5-isopropoxyphenol is unique due to the presence of the isopropoxy group, which imparts distinct chemical and physical properties compared to its analogs. For instance, the isopropoxy group increases the compound’s lipophilicity, enhancing its ability to penetrate cell membranes . This makes it more effective in certain biological applications compared to its methoxy, ethoxy, and butoxy counterparts .
Biological Activity
2-Amino-5-isopropoxyphenol (CAS No. 1243280-86-5) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicine and biochemistry. This article explores its biological activity, including antioxidant and antimicrobial properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₉H₁₃NO₂
- Molecular Weight : 167.21 g/mol
- IUPAC Name : 2-amino-5-propan-2-yloxyphenol
Antioxidant Properties
This compound has been identified as an effective antioxidant . It acts by scavenging free radicals, thereby reducing oxidative stress within biological systems. This property is crucial as oxidative stress is linked to various diseases, including cancer and neurodegenerative disorders.
Study | Findings |
---|---|
Demonstrated significant radical scavenging activity in vitro. | |
Suggested potential for reducing oxidative damage in cellular models. |
Antimicrobial Activity
The compound exhibits notable antimicrobial properties , disrupting bacterial cell membranes and leading to cell lysis. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Mechanism : It reduces reactive oxygen species (ROS) levels by donating electrons, thus preventing cellular damage.
- Antimicrobial Mechanism : The compound interacts with bacterial membranes, disrupting their integrity and leading to cell death.
Case Study 1: Antioxidant Efficacy
In a study examining the antioxidant efficacy of various phenolic compounds, this compound was found to significantly reduce lipid peroxidation in rat liver homogenates. The results indicated that the compound could be beneficial in preventing liver damage due to oxidative stress.
Case Study 2: Antimicrobial Potential
A comparative study on the antimicrobial effects of several phenolic compounds highlighted that this compound exhibited superior activity against Gram-positive bacteria compared to its analogs. This positions it as a promising candidate for the development of new antibacterial agents .
Properties
IUPAC Name |
2-amino-5-propan-2-yloxyphenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-6(2)12-7-3-4-8(10)9(11)5-7/h3-6,11H,10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKTGCLJDOSSQHF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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